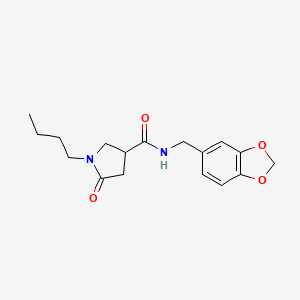![molecular formula C19H27NO2 B4595829 N-[1-(1-adamantyl)butyl]-2-furamide](/img/structure/B4595829.png)
N-[1-(1-adamantyl)butyl]-2-furamide
Descripción general
Descripción
N-[1-(1-adamantyl)butyl]-2-furamide is a useful research compound. Its molecular formula is C19H27NO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.204179104 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Material Synthesis
Adamantane derivatives have been utilized in the synthesis of novel polyamide-imides (PAIs) containing pendent adamantyl groups. These PAIs exhibit remarkable solubility in various solvents, high glass transition temperatures, and significant thermal stability, making them suitable for producing transparent, flexible, and tough films. Such materials are crucial for applications requiring high performance and durability under thermal stress, indicating their potential in aerospace, electronics, and automotive industries (Liaw & Liaw, 2001).
Polymer Science
In polymer science, the introduction of adamantylphenoxy-substituted triphenylamine units into aromatic polyamides and polyimides has led to the development of electroactive and photoluminescent polymers. These materials display excellent mechanical properties, thermal stability, and electrochromic behavior, which are essential for developing advanced optical and electronic devices, including sensors, displays, and photovoltaic cells (Hsiao et al., 2009).
Antiviral and Antibacterial Research
Explorations into the antibacterial and antiviral potentials of adamantane derivatives have yielded significant insights. For instance, modifications of glycopeptide antibiotics with adamantyl groups have shown enhanced activity against various pathogens, including glycopeptide-resistant bacteria and HIV, underscoring the therapeutic potential of these compounds in combating resistant microbial strains and viral infections (Printsevskaya et al., 2005).
Catalysis and Organic Synthesis
Adamantane-containing compounds have also found utility in catalysis and organic synthesis. For example, the development of stable dialkylsilaketenimines with adamantyl groups highlights their potential in facilitating novel synthetic pathways, offering a versatile toolkit for organic chemists to design and execute complex molecular constructions (Abe et al., 2006).
Drug Development Enhancements
In drug development, adamantane derivatives have been investigated for their pharmacological properties, such as in the development of novel P2X7 receptor antagonists. These studies emphasize the structural modifications of adamantane derivatives to improve metabolic stability and physicochemical properties, enhancing their suitability as therapeutic agents (Wilkinson et al., 2017).
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)butyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-2-4-17(20-18(21)16-5-3-6-22-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h3,5-6,13-15,17H,2,4,7-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSAMTFPNDYDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-DIFLUOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4595761.png)
![1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4595767.png)
![N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4595772.png)
![(5E)-1-prop-2-enyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4595776.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4595782.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4595787.png)

![{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4595796.png)
![N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4595804.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B4595811.png)

![3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B4595823.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4595845.png)
